tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Description
The tert-butyl carboxylate group at position 7 serves as a protective group in organic synthesis, enhancing solubility and stability during reactions.
Properties
IUPAC Name |
tert-butyl 9-formyl-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-7-14(5-4-6-14)11(9-15)10-16/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEYXVJYAYFOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a piperidine derivative.
Introduction of the Formyl Group: The formyl group can be introduced through a formylation reaction, often using reagents like formic acid or formyl chloride.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the synthesis of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with various molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Substituent Position and Reactivity
- 2-Oxo vs. 5-Formyl: The 2-oxo derivative (CAS 203661-69-2) exhibits ketone reactivity, enabling Grignard or hydride reductions.
- 2-Bromo vs. 2-Cyano: Bromine at position 2 (CAS 1225276-07-2) facilitates cross-coupling reactions, while the cyano analog (CAS 203662-66-2) serves as a nitrile precursor for amines or tetrazoles.
Physicochemical Properties
- Purity : Most compounds are available at >95% purity, critical for pharmaceutical intermediates.
Biological Activity
tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features that facilitate interactions with biological targets. This article explores its biological activity, including mechanisms of action, synthetic routes, and potential therapeutic applications.
- Molecular Formula : C14H23NO3
- Molecular Weight : 253.34 g/mol
- CAS Number : 2168729-31-3
The biological activity of this compound is primarily attributed to its formyl and spirocyclic structure, which allows it to interact with various biological macromolecules. The formyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins and nucleic acids. This interaction may lead to alterations in enzyme activity or cellular signaling pathways, making it a candidate for drug development targeting specific diseases, such as those involving chemokine receptors.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound have shown promise in modulating the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in HIV infection and inflammatory responses . The ability to regulate these receptors suggests potential applications in treating viral infections and autoimmune diseases.
Table 1: Summary of Biological Activities
Case Studies
- Chemokine Receptor Modulation : A study highlighted the efficacy of related compounds in inhibiting CCR3 and CCR5, demonstrating a reduction in viral load in HIV-infected cell lines when treated with derivatives of the spirocyclic structure .
- Inflammation Reduction : Another investigation focused on the anti-inflammatory properties of similar compounds, showing significant decreases in inflammatory markers in animal models when administered over a specified duration .
Synthesis and Production
The synthesis of this compound typically involves several key steps:
- Formation of Spirocyclic Core : Cyclization reactions using piperidine derivatives.
- Introduction of Formyl Group : Achieved through formylation using reagents like formic acid.
- Protection of Carboxylate Group : tert-butyl chloroformate is used for esterification.
These methods ensure high yield and purity suitable for pharmaceutical applications .
Q & A
Q. How can researchers confirm the identity and purity of tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify the spirocyclic structure, formyl group ( ppm for aldehyde protons), and tert-butyl group ( ppm). Compare with literature data for related spiro compounds (e.g., spiro[3.5]nonane derivatives in ) .
- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS). For example, a related compound (CAS 896464-16-7) has a molecular weight of 226.32 g/mol (), suggesting similar methodology for the target compound .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase HPLC with UV detection, as demonstrated for analogous azaspiro compounds () .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and lab coats. Use under a fume hood to avoid inhalation () .
- First Aid Measures:
- Skin Contact: Wash immediately with water for 15 minutes ().
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs () .
- Storage: Store at 2–8°C in a dry, ventilated area away from ignition sources () .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Refrigerate (2–8°C) to prevent decomposition, as advised for structurally similar tert-butyl-protected spiro compounds () .
- Moisture Control: Use desiccants and airtight containers to avoid hydrolysis of the formyl or ester groups () .
Advanced Research Questions
Q. How does the formyl group influence the reactivity of the 7-azaspiro[3.5]nonane framework in nucleophilic addition reactions?
Methodological Answer:
- Steric Effects: The spirocyclic structure imposes steric hindrance, directing nucleophilic attack to the formyl group. Computational modeling (e.g., DFT) can predict regioselectivity .
- Electronic Effects: The electron-withdrawing formyl group enhances electrophilicity, enabling reactions with amines or hydrazines. Monitor by NMR for aldehyde proton disappearance () .
- Case Study: In , a related spiro compound undergoes carboxylation, suggesting similar strategies for functionalizing the formyl group .
Q. What synthetic strategies optimize yield and minimize by-products for this compound?
Methodological Answer:
- Boc Protection: Use tert-butyloxycarbonyl (Boc) groups to stabilize intermediates, as seen in (95% purity for analogous compounds) .
- Catalysis: Employ Pd-mediated cross-coupling or organocatalysis to reduce side reactions. For example, uses benzyl groups in spiro synthesis, a strategy adaptable to formyl derivatives .
- Purification: Optimize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from dichloromethane/hexane) to isolate the product () .
Q. How can researchers resolve contradictions in hazard classifications across structurally similar azaspiro compounds?
Methodological Answer:
- Substituent Analysis: Compare Safety Data Sheets (SDS) for compounds with varying functional groups. For instance:
- Low Hazard: tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (: “No known hazard”) .
- High Hazard: tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (: Acute toxicity, H302/H315) .
- Testing: Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) to validate classifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
